3-Oxo-3-pentafluorophenylpropionic acid methyl ester
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Overview
Description
3-Oxo-3-pentafluorophenylpropionic acid methyl ester is an organic compound with a unique structure that includes a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-pentafluorophenylpropionic acid methyl ester typically involves the esterification of 3-Oxo-3-pentafluorophenylpropionic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-pentafluorophenylpropionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the pentafluorophenyl ring.
Major Products Formed
Oxidation: 3-Oxo-3-pentafluorophenylpropionic acid.
Reduction: 3-Hydroxy-3-pentafluorophenylpropionic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-3-pentafluorophenylpropionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Oxo-3-pentafluorophenylpropionic acid methyl ester involves its interaction with various molecular targets. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The keto group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-trifluoromethylpropionic acid methyl ester
- 3-Oxo-3-pentafluorophenylpropionic acid
- 3-Hydroxy-3-pentafluorophenylpropionic acid methyl ester
Uniqueness
3-Oxo-3-pentafluorophenylpropionic acid methyl ester is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to similar compounds with fewer fluorine atoms .
Properties
CAS No. |
677326-69-1 |
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Molecular Formula |
C10H5F5O3 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
methyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate |
InChI |
InChI=1S/C10H5F5O3/c1-18-4(17)2-3(16)5-6(11)8(13)10(15)9(14)7(5)12/h2H2,1H3 |
InChI Key |
JSEURXFWCQKLLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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